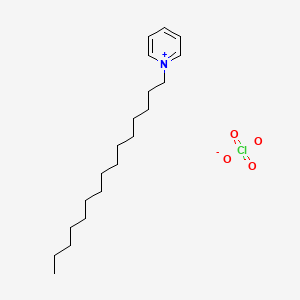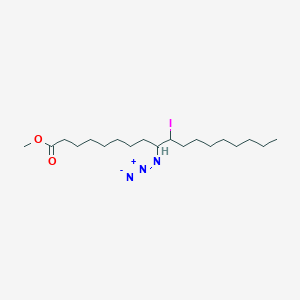
Bis(2-hydroxybutyl) nonanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxybutyl) nonanedioate typically involves the esterification reaction between nonanedioic acid and 2-hydroxybutanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.
化学反応の分析
Types of Reactions
Bis(2-hydroxybutyl) nonanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: The major products are carbonyl compounds such as aldehydes or ketones.
Reduction: The major products are alcohols.
Substitution: The major products are substituted esters or amides.
科学的研究の応用
Bis(2-hydroxybutyl) nonanedioate has several applications in scientific research:
Polymer Chemistry: It can be used as a monomer in the synthesis of polyesters and polyurethanes, which are used in the production of plastics, fibers, and coatings.
Materials Science: The compound can be used in the development of biodegradable materials and environmentally friendly polymers.
Biomedical Applications: Due to its biocompatibility, it can be used in drug delivery systems and tissue engineering.
Industrial Applications: It can be used as a plasticizer in the production of flexible plastics and as a lubricant in various industrial processes.
作用機序
The mechanism of action of Bis(2-hydroxybutyl) nonanedioate depends on its application. In polymer chemistry, it acts as a monomer that undergoes polymerization to form long-chain polymers. In biomedical applications, it can interact with biological molecules and cells to facilitate drug delivery or tissue regeneration. The hydroxyl and ester groups in the compound play a crucial role in its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: An ester formed from terephthalic acid and ethylene glycol, used in the production of polyesters.
Bis(2-hydroxypropyl) adipate: An ester formed from adipic acid and 2-hydroxypropanol, used as a plasticizer.
Bis(2-hydroxyethyl) adipate: An ester formed from adipic acid and ethylene glycol, used in the production of polyurethanes.
Uniqueness
Bis(2-hydroxybutyl) nonanedioate is unique due to its specific combination of nonanedioic acid and 2-hydroxybutanol, which imparts distinct physical and chemical properties. Its longer carbon chain compared to similar compounds like Bis(2-hydroxyethyl) terephthalate provides it with different solubility and melting point characteristics, making it suitable for specific applications in polymer chemistry and materials science.
特性
CAS番号 |
93487-16-2 |
|---|---|
分子式 |
C17H32O6 |
分子量 |
332.4 g/mol |
IUPAC名 |
bis(2-hydroxybutyl) nonanedioate |
InChI |
InChI=1S/C17H32O6/c1-3-14(18)12-22-16(20)10-8-6-5-7-9-11-17(21)23-13-15(19)4-2/h14-15,18-19H,3-13H2,1-2H3 |
InChIキー |
NQWGLRQPMWOPTJ-UHFFFAOYSA-N |
正規SMILES |
CCC(COC(=O)CCCCCCCC(=O)OCC(CC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-Amino-3-(4-nitrophenyl)propylidene]carbamate](/img/structure/B14347961.png)
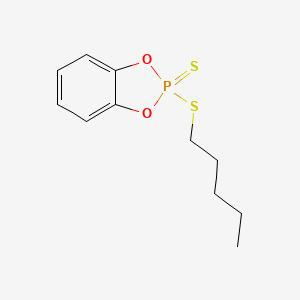
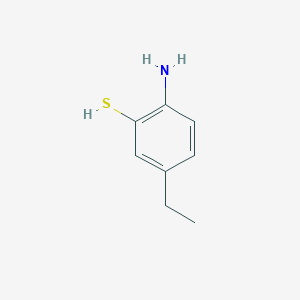
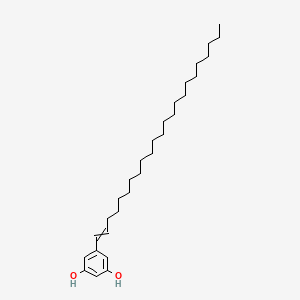
![1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea](/img/structure/B14347982.png)

![3,3'-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one)](/img/structure/B14348002.png)
![N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide](/img/structure/B14348003.png)
![4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile](/img/structure/B14348010.png)
![5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14348018.png)

